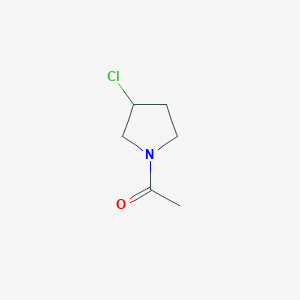

1-(3-Chloro-pyrrolidin-1-yl)-ethanone

Description

1-(3-Chloro-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative characterized by a chloro substituent at the 3-position of the pyrrolidine ring and an ethanone (acetyl) group at the 1-position. This compound belongs to a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and material science.

Properties

IUPAC Name |

1-(3-chloropyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOJGYXQTAFAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-pyrrolidin-1-yl)-ethanone can be synthesized through several methods, including:

Chlorination of pyrrolidine: Pyrrolidine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.

Reduction of 3-chloro-pyrrolidin-1-one: The corresponding oxime or nitrile can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

1-(3-Chloro-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

Carboxylic Acid Derivatives: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Chloro-pyrrolidin-1-yl)-ethanone has the molecular formula C7H12ClN and a molecular weight of 159.63 g/mol. The compound's structure is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that enhances biological activity.

- Chloro Group : This halogen substituent can influence the compound's reactivity and interaction with biological targets.

Scientific Research Applications

This compound has several notable applications in scientific research:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles to generate derivatives with varied functionalities.

- Formation of Heterocycles : Its structure allows for the synthesis of other nitrogen-containing heterocycles, which are crucial in pharmaceuticals.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties:

-

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The mechanism is likely related to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive bacteria 50-100 µg/mL Gram-negative bacteria 50-100 µg/mL - Antiviral Activity : Emerging evidence shows that it may inhibit viral replication by targeting specific viral proteins or pathways, with effective concentrations ranging from 10-20 µM against common viruses like influenza.

Pharmacological Research

The compound is being investigated for its potential as a pharmaceutical intermediate in drug development:

-

Targeted Drug Design : Its structural features allow for modification to enhance selectivity and potency against specific biological targets.

Compound Modification Expected Outcome Addition of functional groups Increased biological activity Alteration of stereochemistry Improved binding affinity

Case Studies and Research Findings

Recent studies have provided insights into the biological activities and mechanisms of action associated with this compound:

Antimicrobial Testing

In a study assessing the antimicrobial activity of pyrrolidine derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The MIC was determined to be in the range of 50-100 µg/mL, indicating moderate efficacy.

Antiviral Mechanism Exploration

Another study focused on the antiviral properties against common viruses such as influenza and coronaviruses. It was found to inhibit viral replication in vitro at concentrations ranging from 10-20 µM, suggesting a potential mechanism involving interference with viral entry or replication processes.

Mechanism of Action

The mechanism by which 1-(3-Chloro-pyrrolidin-1-yl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural analogs of 1-(3-Chloro-pyrrolidin-1-yl)-ethanone, emphasizing differences in substituents and physicochemical properties:

Key Observations :

- Chlorine Position: The 3-chloro-pyrrolidine derivative (target compound) exhibits distinct electronic effects compared to pyridine-based chloro analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone). The pyrrolidine ring’s saturated structure may enhance conformational flexibility .

- Hydrophilicity vs. Lipophilicity: The hydroxymethyl analog (C₇H₁₃NO₂) shows increased hydrophilicity due to the -OH group, whereas fluorophenyl and dichloropyridine derivatives are more lipophilic .

Biological Activity

1-(3-Chloro-pyrrolidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 133.57 g/mol

- InChI Key : XZNSRZCFLZKQJY-UHFFFAOYSA-N

The compound contains a pyrrolidine ring substituted with a chloro group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been tested against various bacterial strains:

| Compound | Bacterial Strains Tested | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine Derivative A | Staphylococcus aureus | 12.5 | |

| Pyrrolidine Derivative B | Escherichia coli | 10.0 | |

| This compound | Bacillus subtilis | TBD |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, suggesting potential as an anticancer agent.

These findings highlight the compound's potential role in cancer therapy.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The chloro group may enhance binding affinity to specific enzyme targets.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.

Pharmacokinetic Profile

Pharmacokinetic studies revealed that the compound has moderate absorption and metabolism rates, which are critical for therapeutic applications. Further optimization may enhance its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.